molecular formula C7H13BrN4O B13301105 1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3-methylbutan-2-ol

1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3-methylbutan-2-ol

Cat. No.: B13301105
M. Wt: 249.11 g/mol
InChI Key: LKYCHZLFTWNFMY-UHFFFAOYSA-N
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Description

1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3-methylbutan-2-ol is a triazole-derived compound characterized by a 1,2,4-triazole ring substituted with an amino (-NH₂) and bromine (-Br) group at the 3- and 5-positions, respectively. The triazole moiety is linked to a branched secondary alcohol (3-methylbutan-2-ol). Key physicochemical properties include:

  • Molecular Formula: C₈H₁₅BrN₄O
  • Molecular Weight: 263.13 g/mol
  • Hazard Profile: Classified under GHS hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) .

Properties

Molecular Formula

C7H13BrN4O

Molecular Weight

249.11 g/mol

IUPAC Name

1-(3-amino-5-bromo-1,2,4-triazol-1-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C7H13BrN4O/c1-4(2)5(13)3-12-6(8)10-7(9)11-12/h4-5,13H,3H2,1-2H3,(H2,9,11)

InChI Key

LKYCHZLFTWNFMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN1C(=NC(=N1)N)Br)O

Origin of Product

United States

Biological Activity

1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3-methylbutan-2-ol is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by a triazole ring and various functional groups that may influence its interactions with biological systems.

The molecular formula of this compound is C8H15BrN4OC_8H_{15}BrN_4O with a molecular weight of approximately 263.13 g/mol. The presence of the bromine atom and the amino group are key features that contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, particularly those relevant to cancer and microbial infections. The mechanism typically involves binding to the active sites of these enzymes, thereby inhibiting their function and altering biochemical pathways.

2. Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial properties. This makes it a candidate for developing new antibiotics or antifungal agents.

3. Interaction with Biological Macromolecules
The compound has shown the ability to bind effectively to enzymes and receptors. Such interactions can lead to significant changes in enzyme kinetics or receptor activation states, which are crucial for understanding its mechanism of action.

Study on Enzyme Inhibition

In a study examining the inhibition of a specific enzyme related to cancer progression, high concentrations of the compound (50 µM) resulted in approximately 50% inhibition of enzyme activity. This was attributed to the downregulation of key activators involved in the signaling pathways .

Antimicrobial Activity Assessment

A comparative analysis was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a notable reduction in bacterial growth at certain concentrations, suggesting its potential as a therapeutic agent in combating infections.

Data Table: Comparison with Related Compounds

Compound NameStructural FeaturesUnique PropertiesBiological Activity
This compoundTriazole ring with bromine and amino groupsPotential enzyme inhibitorAntimicrobial activity
3-Amino-1H-1,2,4-triazoleLacks bromine substitutionIntermediate in triazole synthesisLimited biological activity
5-Bromo-1H-triazoleContains bromine but lacks amino substitutionDifferent reactivity patternsModerate antimicrobial properties

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights structural and physicochemical differences between the target compound and related triazole derivatives:

Compound Name Triazole Substituents Alcohol/Branching Molecular Weight (g/mol) Key Functional Groups
1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3-methylbutan-2-ol 3-NH₂, 5-Br 3-methylbutan-2-ol 263.13 -NH₂, -Br, -OH
Bitertanol (Baycor®) Unsubstituted (linked to biphenyloxy) 3,3-dimethylbutan-2-ol 335.42 Biphenyl ether, -OH
Voriconazole Unsubstituted (linked to difluorophenyl/pyrimidinyl) 2-butanol derivative 349.31 -F, pyrimidine, -OH
1-(2,4-Dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Unsubstituted (linked to dichlorophenyl) Propenone chain ~350 (estimated) -Cl, ketone, aryl
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 3-Thione, aryl substituents N/A 464.35 -S, benzoxazole, -Br

Key Observations :

  • Bromine vs.
  • Amino Group: The -NH₂ substituent distinguishes the target compound from unsubstituted triazoles (e.g., bitertanol), possibly increasing hydrogen-bonding capacity for target interactions .
  • Alcohol Branching: The 3-methylbutan-2-ol chain offers moderate steric bulk compared to the 3,3-dimethylbutan-2-ol in bitertanol, which may influence binding pocket accessibility .

Preparation Methods

General Strategy

The synthesis typically involves three key stages:

  • Formation of the 1,2,4-triazole ring with appropriate substitution (amino and bromo groups).
  • Introduction of the 3-methylbutan-2-ol side chain at the N-1 position.
  • Purification and characterization of the final compound.

The synthetic challenge lies in the selective bromination at the 5-position of the triazole ring and the attachment of the bulky hydroxyalkyl substituent without affecting the sensitive amino group.

Preparation of the 1,2,4-Triazole Core with 3-Amino and 5-Bromo Substituents

Literature precedents indicate the use of aminoguanidine derivatives and succinic anhydride or related reagents to construct the 1,2,4-triazole ring with an amino group at position 3. Two complementary pathways have been reported for preparing N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) derivatives:

  • Pathway A : Starting from N-guanidinosuccinimide, nucleophilic ring opening by amines under microwave irradiation leads to the formation of the triazole ring with an amino substituent.
  • Pathway B : For less nucleophilic amines, initial preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride under microwave conditions is preferred.

These methods allow the formation of the 5-amino-1,2,4-triazole ring system efficiently, as demonstrated by successful syntheses of various substituted triazolyl amides.

Bromination at the 5-position is commonly achieved by electrophilic bromination of the triazole ring using reagents such as N-bromosuccinimide (NBS) or bromine under controlled conditions. This step requires careful optimization to avoid over-bromination or side reactions, especially considering the presence of the amino group.

Attachment of the 3-Methylbutan-2-ol Side Chain

The 3-methylbutan-2-ol moiety is typically introduced via nucleophilic substitution or coupling reactions at the N-1 position of the triazole ring.

  • One approach involves the use of alkyl halides or activated derivatives of 3-methylbutan-2-ol (e.g., mesylates or tosylates) reacting with the triazole nitrogen under basic conditions.
  • Alternatively, reductive amination or alkylation of triazole precursors bearing suitable leaving groups can be employed.

A representative procedure involves refluxing the triazole intermediate with 3-methylbutan-2-ol derivatives in the presence of base (e.g., diisopropylethylamine) in an inert solvent such as o-dichlorobenzene, followed by aqueous workup and chromatographic purification to yield the amino S5 alcohol product in high yield (up to 73%).

Optimization and Reaction Conditions

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly enhance reaction rates and yields in the formation of 1,2,4-triazole derivatives. For example, nucleophilic ring opening of N-guanidinosuccinimide with amines under microwave conditions in acetonitrile at 170 °C for 20–30 minutes yields triazolyl amides with isolated yields up to 79%.

Entry Solvent Temperature (°C) Time (min) Isolated Yield (%)
1 EtOH 180 25 27
2 H2O 180 25 28
3 AcOEt 180 25 64
4 MeCN 180 25 75
5 MeCN 170 25 79
6 MeCN 160 25 65

Table 1: Optimization of solvent and temperature for microwave-assisted synthesis of triazolyl amides.

Conventional Heating

For the alkylation step attaching the 3-methylbutan-2-ol side chain, refluxing in o-dichlorobenzene with diisopropylethylamine base for several hours is effective. The reaction mixture is then subjected to aqueous extraction and chromatographic purification.

Purification and Characterization

  • Purification is generally achieved by silica gel column chromatography using solvent mixtures such as dichloromethane and ethyl acetate.
  • Characterization involves ^1H NMR, ^13C NMR, and mass spectrometry to confirm the substitution pattern and purity.
  • X-ray crystallography and NMR spectroscopy have been employed to study tautomerism and confirm structural assignments of related 1,2,4-triazole derivatives.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents Yield (%) Notes
1. Triazole ring formation Microwave-assisted nucleophilic ring opening N-guanidinosuccinimide, amines, MeCN Up to 79 Efficient for aliphatic amines
2. Bromination at position 5 Electrophilic bromination (e.g., NBS) 1,2,4-Triazole intermediate Moderate Requires controlled conditions
3. Side chain attachment Reflux in o-dichlorobenzene with base 3-Methylbutan-2-ol derivative, diisopropylethylamine ~73 Purification by chromatography

Q & A

Q. What are the optimal synthetic routes for 1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3-methylbutan-2-ol, and how can purity be maximized?

The synthesis typically involves coupling a brominated triazole precursor with a substituted butanol derivative. Key steps include:

  • Reagent selection : Use brominated 1,2,4-triazole intermediates to introduce the bromo group at the 5-position .
  • Reaction conditions : Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance nucleophilic substitution between the triazole and alcohol moieties .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
  • Validation : Confirm purity via HPLC and elemental analysis .

Q. How can the molecular structure and functional groups of this compound be characterized?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (methyl groups), δ 4.1–4.3 ppm (alcoholic -OH), and δ 7.8–8.0 ppm (triazole protons) .
    • ¹³C NMR : Signals near 160–170 ppm for the triazole ring carbons and 60–70 ppm for the alcohol-bearing carbon .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 263.13 (C₈H₁₅BrN₄O) confirms the molecular formula .
  • Infrared (IR) Spectroscopy : Bands at 3300 cm⁻¹ (N-H stretch, amine), 1050 cm⁻¹ (C-O alcohol), and 650 cm⁻¹ (C-Br) .

Q. What preliminary biological activities have been reported for this compound?

The triazole and bromo substituents suggest potential antifungal or enzyme-inhibitory activity:

  • Antifungal assays : Similar triazole derivatives (e.g., triadimefon) inhibit fungal lanosterol 14α-demethylase .
  • Enzyme interactions : The amino group may act as a hydrogen-bond donor, targeting proteases or kinases .
  • In vitro testing : Screen against Candida spp. or Aspergillus spp. using broth microdilution assays (MIC values) .

Advanced Research Questions

Q. How does the bromo substituent at the 5-position influence reactivity and biological activity?

  • Electronic effects : The bromo group increases electrophilicity of the triazole ring, enhancing nucleophilic aromatic substitution (e.g., with thiols or amines) .
  • Steric effects : Bulky substituents may reduce binding affinity to certain enzymes; compare activity with non-brominated analogs .
  • Photostability : Bromine’s heavy-atom effect may accelerate degradation under UV light; assess via HPLC stability studies .

Q. What strategies can elucidate the structure-activity relationship (SAR) for this compound?

  • Analog synthesis : Replace bromine with chlorine or iodine to evaluate halogen-dependent activity .
  • Pharmacophore mapping : Use X-ray crystallography (e.g., SHELX refinement ) to identify key binding motifs.
  • Docking studies : Model interactions with cytochrome P450 enzymes (e.g., CYP51A1) to predict antifungal mechanisms .

Q. How does the triazole moiety participate in metal chelation or supramolecular interactions?

  • Chelation studies : Titrate with Cu²⁺ or Fe³⁺; monitor via UV-Vis spectroscopy for shifts in λmax (e.g., 250–300 nm) .
  • Crystal engineering : Co-crystallize with carboxylic acids to study hydrogen-bonding networks (e.g., triazole N-H∙∙∙O interactions) .

Q. How can contradictory data in biological assays be resolved?

  • Orthogonal assays : Validate antifungal activity using both agar diffusion and ATP-bioluminescence assays .
  • Cytotoxicity controls : Test against mammalian cell lines (e.g., HEK293) to distinguish selective toxicity .
  • Batch variability : Ensure consistent synthetic protocols (e.g., reaction time, drying conditions) to minimize impurities .

Q. What methods ensure enantiomeric purity in asymmetric synthesis?

  • Chiral chromatography : Use amylose-based columns to separate enantiomers .
  • Circular Dichroism (CD) : Confirm optical activity via CD spectra (e.g., Cotton effects at 220–240 nm) .

Q. What analytical challenges arise in quantifying degradation products?

  • LC-MS/MS : Detect brominated byproducts (e.g., debrominated triazoles) with MRM transitions .
  • Forced degradation : Expose to heat (60°C), humidity (75% RH), or acidic/basic conditions to profile stability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • QSAR models : Corrogate logP, polar surface area, and solubility with bioavailability data .
  • Metabolism prediction : Use in silico tools (e.g., SwissADME) to identify sites of oxidative metabolism .

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